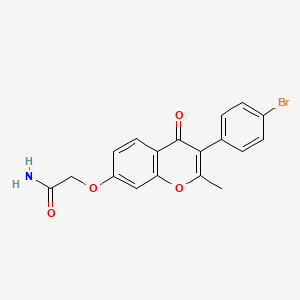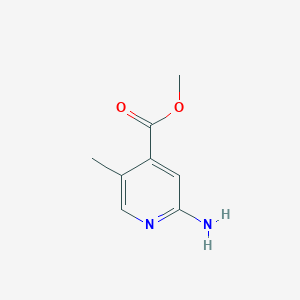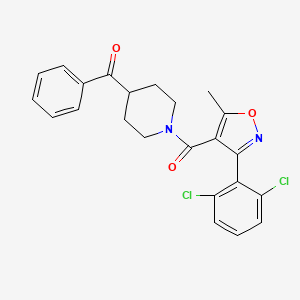
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.26 . This compound is not intended for human or veterinary use, but for research use only.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The InChI code for the compound is 1S/C12H16O/c1-9-7-10 (2)12 (5-4-6-13)11 (3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+ .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
Molecular Structure Analysis The molecular structure and vibrational properties of similar compounds to “(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” have been extensively studied. A study focused on a synthesized compound using techniques such as FT-IR, NBO, HOMO and LUMO, and MEP to analyze its structure, vibrational wavenumbers, hyperpolarizability, and infrared intensities. The study revealed that the geometrical parameters obtained from X-ray diffraction studies agreed with the calculated values, and it also analyzed the molecule's stability, charge transfer, and regions of electron localization and delocalization (Sheena Mary et al., 2015).
Polymer Synthesis The compound's derivatives were utilized in polymer synthesis. Specifically, poly(vinyl alcohol-alt-propenylene) was synthesized via a one-pot reaction, showcasing the versatility of the compound in polymer chemistry and its thermodynamic properties (Tuba et al., 2014).
Crystal Structure and Surface Studies The crystal structures and surface interactions of derivatives of “(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” were characterized using single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecular geometry, intermolecular interactions, and surface characteristics of these compounds, facilitating their potential application in various fields, such as material science and molecular engineering (Salian et al., 2018).
Chemical Transformations
Hydrocarbonylation Reaction A study detailed the hydrocarbonylation of a similar compound, leading to the production of various alcohols. This reaction, catalyzed by rhodium triethylphosphine complexes, highlights the compound's potential in synthetic organic chemistry and the production of industrially relevant chemicals (Simpson et al., 1996).
Reaction with Amines Another study explored the reaction of a related chloro ketone derivative with various primary amines, leading to the formation of N-substituted amides. This reaction underscores the compound's utility in producing a range of chemical products and its potential application in pharmaceutical chemistry and other fields (Yadigarov et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVTKNRNIVRRY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2594220.png)
![N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2594222.png)

![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethanone](/img/structure/B2594231.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)

![4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594236.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)